Diastereomer-Dependent RORγ Binding Affinity: Trans >5× More Potent than Cis
In the RORγ modulator series from US Patent 10829481, the analogue incorporating the (1R,2R)-2-cyanocyclopropyl fragment (Compound I-57) bound to human RORγ with a Ki of less than 100 nM, while its direct diastereomer bearing the (1S,2R) configuration (Compound I-56) gave a Ki of 550 nM in the same cell-free competition assay using a commercial radio-ligand [1]. This ~5.5-fold loss in affinity is attributable exclusively to the inversion of the relative stereochemistry at the cyanocyclopropyl attachment point, underscoring the functional superiority of the trans-(1R,2R) arrangement [2].
| Evidence Dimension | Binding affinity (Ki) for human RORγ nuclear receptor |
|---|---|
| Target Compound Data | Ki < 100 nM (Compound I-57, (1R,2R)-configured fragment) |
| Comparator Or Baseline | Ki = 550 nM (Compound I-56, (1S,2R)-configured fragment) |
| Quantified Difference | >5.5-fold higher affinity for the (1R,2R) diastereomer |
| Conditions | Cell-free competition binding assay with commercial radio-ligand; human RORγ target (US Patent 10829481, Vitae Pharmaceuticals) |
Why This Matters
For medicinal chemistry campaigns targeting RORγ or analogous receptors, sourcing the correct trans-(1R,2R) intermediate directly avoids a >80% reduction in target engagement that would arise from using the cis-diastereomer.
- [1] BindingDB Entry BDBM472233 (Compound I-57, US10829481): Ki < 100 nM for RORγ. Vitae Pharmaceuticals. View Source
- [2] BindingDB Entry BDBM472231 (Compound I-56, US10829481): Ki = 550 nM for RORγ. Vitae Pharmaceuticals. View Source
